2-(Cyclohexylmethyl)pyrrolidine
Overview
Description
2-(Cyclohexylmethyl)pyrrolidine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The IUPAC name for this compound is 2-(cyclohexylmethyl)pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a topic of interest in the field of medicinal chemistry . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions are reported in the literature . For instance, the starting point for the synthesis of certain derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis
The molecular structure of 2-(Cyclohexylmethyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The ring can be functionalized, for example, proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
- Pyrrolidine-based catalysts, derived from l-proline and bearing a sulfoxide moiety, have been utilized for efficient asymmetric Michael addition reactions. These reactions yield γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, demonstrating the potential of pyrrolidines in catalyzing stereoselective synthetic processes (Singh et al., 2013).
Synthetic Applications in Medicine and Industry
- Pyrrolidines are highlighted for their importance in creating biologically active compounds and their industrial applications, such as dyes or agrochemicals. A study on the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene underlines the versatility of pyrrolidines in synthesis, suggesting broad applicability in designing new materials and medicinal molecules (Żmigrodzka et al., 2022).
Construction of Multisubstituted Pyrrolidines
- Recent developments in cycloaddition and annulation strategies have been crucial for constructing multisubstituted pyrrolidines efficiently. These strategies are celebrated for their atom economy, stereoselectivity, and potential in asymmetric synthesis, especially in synthesizing pyrrolidine-containing alkaloids, showcasing the significance of pyrrolidines in natural product synthesis (Li et al., 2018).
Alkaline Stability of Pyrrolidinium Cations
- The synthesis and characterization of pyrrolidinium cation-based anion exchange membranes (AEMs) focus on improving chemical stability in alkaline media. Pyrrolidinium cations with various N-substituents have been studied for their potential in enhancing the alkaline stability of AEMs, critical for applications in fuel cells and other electrochemical devices (Gu et al., 2014).
Radical Polymerization
- The free-radical (co)polymerization study of 2-[(diallyl)hydroxymethyl]pyrrolidine explores its utility in creating copolymers with sulfur dioxide. Despite its inactivity in homopolymerization with vinyl monomers, this monomer shows high activity and selectivity in copolymerization reactions, leading to optically active copolymers with potential applications in material science (Kolesov et al., 2011).
Safety and Hazards
While specific safety and hazard information for 2-(Cyclohexylmethyl)pyrrolidine was not found, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Pyrrolidine and its derivatives, including 2-(Cyclohexylmethyl)pyrrolidine, have been recognized for their promising biological effects . This has led to a growing interest in the design of new pyrrolidine compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for further exploration and development in this area.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(cyclohexylmethyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including 2-(cyclohexylmethyl)pyrrolidine, are known to interact with their targets due to their unique structural features, such as sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as in 2-(cyclohexylmethyl)pyrrolidine, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to possess several important biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the action of similar compounds can be influenced by various environmental factors .
properties
IUPAC Name |
2-(cyclohexylmethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQOKLUJNQCMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403347 | |
Record name | 2-(cyclohexylmethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)pyrrolidine | |
CAS RN |
60601-74-3 | |
Record name | 2-(cyclohexylmethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(cyclohexylmethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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